

Technical Guide: Characterization and Salt Form Engineering of C₁₂H₁₆BrNO Derivatives

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Compound of Interest

Compound Name: 3-[(4-Bromobenzyl)oxy]piperidine
hydrochloride

CAS No.: 1219976-73-4

Cat. No.: B1525269

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Part 1: Molecular Identity & Stoichiometry

The formula C₁₂H₁₆BrNO represents a specific class of brominated amino-ketones. While multiple constitutional isomers exist, the most chemically relevant isomer for drug development and forensic standards is 1-(4-bromophenyl)-2-(diethylamino)ethan-1-one (also known as 4-Bromo- α -diethylaminoacetophenone).

Stoichiometric Data

Precise molecular weight calculations are critical for quantitative analysis (HPLC/qNMR) and salt stoichiometry.

Property	Free Base (C ₁₂ H ₁₆ BrNO)	Hydrochloride Salt (C ₁₂ H ₁₆ BrNO · HCl)
Exact Mass	269.0415 u	305.0182 u
Molecular Weight	270.17 g/mol	306.63 g/mol
Elemental Composition	C (53.35%), H (5.97%), Br (29.58%), N (5.19%), O (5.92%)	C (47.01%), H (5.59%), Br (26.07%), Cl (11.56%), N (4.57%), O (5.22%)
Isotopic Signature	Distinct 1:1 ratio of M and M+2 peaks (due to ⁷⁹ Br/ ⁸¹ Br)	Distinct M, M+2, M+4 pattern (due to Br + Cl combination)

Structural Isomerism (Chemical Space)

The C₁₂H₁₆BrNO formula is not unique to one structure. Researchers must distinguish between regioisomers:

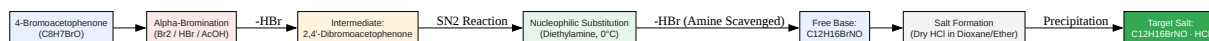
- N-Alkyl Analogs: 1-(4-bromophenyl)-2-(butylamino)ethan-1-one (Linear chain isomer).
- Ring Substitution: 1-(2-bromophenyl)-... or 1-(3-bromophenyl)-... (Ortho/Meta isomers).
- Alpha-Alkyl Analogs: 2-amino-1-(4-bromophenyl)-hexan-1-one (Chain extension at the alpha-carbon).

Part 2: Synthesis & Salt Engineering Protocol

The conversion of the lipophilic free base to the hydrophilic hydrochloride salt is the critical step for stabilizing amino-ketones, which are prone to dimerization (pyrazine formation) or oxidation in their free base form.

Synthetic Pathway (The "Self-Validating" Workflow)

The synthesis follows a standard nucleophilic substitution pathway, validated by the formation of the HCl precipitate.



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Figure 1: Synthetic pathway for $C_{12}H_{16}BrNO$ HCl derivatives. The critical control point is Step 2, where excess heat can lead to polymerization.

Detailed Protocol: Anhydrous Salt Formation

Objective: Isolate $C_{12}H_{16}BrNO \cdot HCl$ without inducing hydrolysis of the ketone moiety.

- Dissolution: Dissolve 10 mmol of the crude free base oil ($C_{12}H_{16}BrNO$) in 50 mL of anhydrous diethyl ether.
 - Why Anhydrous? Moisture introduces competition between H^+ protonation and hydrolysis of the imine/enamine tautomers.
- Acidification: Under vigorous stirring at $0^{\circ}C$, add 2.0 M HCl in diethyl ether dropwise.
 - Visual Cue: A white to off-white precipitate should form immediately.
 - Stoichiometry: Add acid until pH reaches ~ 3 (verify with damp pH paper, not direct immersion).
- Maturation: Allow the slurry to stir for 30 minutes to ensure complete protonation of the amine nitrogen.
- Isolation: Filter under vacuum (Argon blanket recommended). Wash the filter cake 3x with cold anhydrous ether to remove unreacted bromoketones.
- Drying: Dry in a vacuum desiccator over P_2O_5 . Do not use heat ($>40^{\circ}C$) as alpha-amino ketones can degrade thermally.

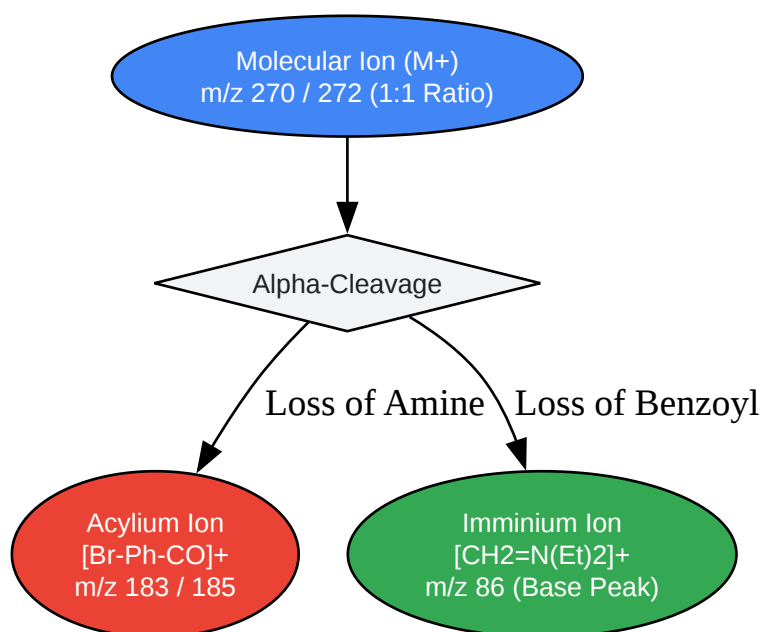
Part 3: Analytical Validation (E-E-A-T)

Confirmatory analysis must rely on orthogonal methods: Mass Spectrometry (for elemental composition) and NMR (for structural connectivity).

Mass Spectrometry: The Bromine Signature

The presence of Bromine provides a unique "fingerprint" in the mass spectrum.[1] Unlike Chlorine (3:1 ratio), Bromine isotopes (^{79}Br and ^{81}Br) exist in a nearly 1:1 natural abundance.[1]

- Free Base Spectrum:
 - m/z 270 (M^+): Corresponds to $\text{C}_{12}\text{H}_{16}^{79}\text{BrNO}$.
 - m/z 272 ($M+2$): Corresponds to $\text{C}_{12}\text{H}_{16}^{81}\text{BrNO}$.
 - Observation: These two peaks will have approximately equal height.
- Fragment Ions:
 - m/z 183/185: Loss of the diethylamine group $[\text{M} - \text{N}(\text{Et})_2]^+$. This confirms the bromophenyl-acyl core.
 - m/z 86: The diethyliminium ion $[\text{CH}_2=\text{N}(\text{Et})_2]^+$. This confirms the amine tail.



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Figure 2: Mass Spectrometry fragmentation logic. The "Base Peak" at m/z 86 is diagnostic for the diethylamino-ethyl side chain.

Nuclear Magnetic Resonance (¹H-NMR)

To distinguish the diethyl isomer from a butyl isomer (both C₄H₁₀ substituents), examine the aliphatic region:

- Diethyl Isomer:
 - δ ~1.1 ppm (Triplet, 6H): Methyl protons of the ethyl groups.
 - δ ~2.6 ppm (Quartet, 4H): Methylene protons of the ethyl groups.
- Butyl Isomer:
 - δ ~0.9 ppm (Triplet, 3H): Terminal methyl.
 - Multiplets: Complex splitting pattern for the internal methylene chain (CH₂-CH₂-CH₂).

Part 4: Stability & Handling

- Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
- Solubility Profile:
 - Water:[2] High solubility (Salt form).[3]
 - Ethanol: Soluble.
 - DCM/Chloroform: Moderate solubility.[4]
 - Diethyl Ether/Hexane: Insoluble (Salt form).
- Safety Note: As a halogenated ketone derivative, the precursor (alpha-bromo ketone) is a potent lachrymator. All synthesis steps prior to amination must be performed in a fume hood.

References

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